N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide

Description

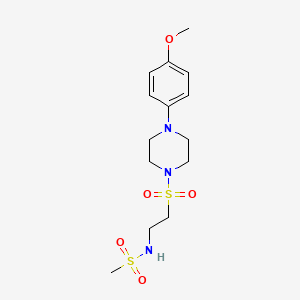

N-(2-((4-(4-Methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide is a sulfonamide derivative characterized by a piperazine core substituted with a 4-methoxyphenyl sulfonyl group and a methanesulfonamide moiety. The compound’s structure combines a sulfonyl-linked piperazine scaffold with a methoxy aromatic system, which is common in bioactive molecules targeting neurological or enzymatic pathways.

Properties

IUPAC Name |

N-[2-[4-(4-methoxyphenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N3O5S2/c1-22-14-5-3-13(4-6-14)16-8-10-17(11-9-16)24(20,21)12-7-15-23(2,18)19/h3-6,15H,7-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIEGEDNGYOKFDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2CCN(CC2)S(=O)(=O)CCNS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of this compound is acetylcholinesterase (AChE) . AChE is an enzyme that plays a crucial role in the synaptic degradation of acetylcholine, a neurotransmitter associated with memory and cognition. Inhibition of AChE is a common therapeutic approach for diseases like Alzheimer’s, where there is a deficiency in acetylcholine.

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity. This inhibition prevents the breakdown of acetylcholine in the synaptic cleft, thereby increasing the availability of acetylcholine for receptor binding. This results in enhanced cholinergic neurotransmission.

Biochemical Pathways

The compound’s action on AChE affects the cholinergic neurotransmission pathway. By inhibiting AChE, the compound prevents the degradation of acetylcholine, leading to an increase in acetylcholine levels. This can have downstream effects on various cognitive functions, as acetylcholine is a key neurotransmitter involved in memory and learning.

Pharmacokinetics

This is based on in silico studies, which are computational methods used to predict the pharmacokinetic profile of a compound.

Result of Action

The inhibition of AChE by the compound leads to an increase in acetylcholine levels, which can enhance cholinergic neurotransmission. This can result in improved cognitive functions, such as memory and learning. In addition, the compound has been shown to have neuroprotective effects, as it can attenuate the neurotoxic effects of certain substances like aluminium chloride.

Biological Activity

N-(2-((4-(4-methoxyphenyl)piperazin-1-yl)sulfonyl)ethyl)methanesulfonamide, a piperazine derivative, has garnered attention for its diverse biological activities. This compound is characterized by its unique chemical structure, which includes a piperazine moiety and sulfonamide functional groups, contributing to its potential therapeutic applications.

- Molecular Formula : C22H29N3O5S

- Molecular Weight : 447.5 g/mol

- CAS Number : 897610-78-5

| Property | Value |

|---|---|

| Molecular Formula | C22H29N3O5S |

| Molecular Weight | 447.5 g/mol |

| CAS Number | 897610-78-5 |

The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. Specifically, it exhibits:

- Receptor Binding : The compound has shown affinity for serotonin receptors, particularly the 5-HT1A receptor. Studies indicate that it can modulate neuronal firing rates and inhibit the effects of serotonin, suggesting a role in mood regulation and potential antidepressant effects .

- Enzyme Inhibition : It has been reported to inhibit key enzymes involved in cellular processes, including DNA gyrase and topoisomerase IV, which are essential for DNA replication and repair. This inhibition can lead to apoptosis in cancer cells by inducing G2/M phase arrest.

- Neuroprotective Effects : this compound has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases such as Alzheimer's disease. Its ability to inhibit acetylcholinesterase (AChE) suggests potential utility in enhancing cholinergic transmission.

Neuropharmacological Studies

Research has demonstrated that this compound can significantly influence neurotransmitter systems:

- Study on Serotonin Modulation : A study involving the administration of this compound revealed that it could prevent serotonin-induced hyperpolarization in hippocampal neurons, indicating its potential as an antidepressant agent .

Cancer Research

In vitro studies have shown promising results regarding the compound's anticancer properties:

- Cell Cycle Arrest : Experiments conducted on various cancer cell lines indicated that treatment with the compound led to G2/M phase arrest, promoting apoptosis through the activation of caspases.

Alzheimer’s Disease Models

The compound's potential in Alzheimer's disease has been explored through various biochemical assays:

- AChE Inhibition : The compound exhibited significant AChE inhibitory activity in vitro, which is crucial for enhancing cognitive functions impaired in Alzheimer's patients.

Summary of Biological Activities

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Piperazine vs.

Sulfonamide Variations :

- The methanesulfonamide group in the target compound is less sterically hindered than the pivalamide in , which may improve solubility and metabolic stability .

- Benzenesulfonamide derivatives () exhibit higher molecular weights and lipophilicity (XLogP3 = 4.6), suggesting stronger membrane penetration but reduced aqueous solubility .

Substituent Effects :

- Electron-donating groups (e.g., 4-methoxyphenyl in the target compound) may stabilize sulfonyl interactions with enzymes like carbonic anhydrase, whereas electron-withdrawing groups (e.g., nitro in ) could enhance reactivity or binding to oxidative targets .

- Halogenated analogs () demonstrate how chloro/fluoro substituents improve receptor selectivity and metabolic stability via steric and electronic effects .

Physicochemical Properties :

- The target compound’s estimated XLogP3 (~3.5) indicates moderate lipophilicity, balancing membrane permeability and solubility—a critical factor in drug design. By contrast, ’s higher XLogP3 (4.6) suggests a trade-off favoring tissue absorption over systemic clearance .

Research Findings and Implications

- Structural Bioactivity Relationships: Piperazine-based sulfonamides (e.g., ) are frequently studied for neurological and antimicrobial applications due to their ability to mimic endogenous amines or disrupt bacterial folate synthesis . The target compound’s methoxy group may enhance blood-brain barrier penetration compared to non-aromatic analogs.

Synthetic Feasibility :

The synthesis of such compounds typically involves sulfonylation of piperazine intermediates followed by functionalization (e.g., alkylation, acylation). highlights challenges in stereochemical purity, with HPLC and NMR used for characterization .- Unresolved Questions: While the evidence provides structural and physicochemical data, pharmacological profiles (e.g., IC50 values, toxicity) for the target compound remain unaddressed.

Q & A

Q. Key Reaction Parameters :

How is the purity and crystallinity of this compound assessed?

Basic Research Question

Methodological Approaches :

- X-Ray Powder Diffraction (XRPD) : Confirms crystallinity and phase purity by comparing experimental patterns with simulated data from single-crystal structures .

- Thermogravimetric Analysis (TGA) : Measures thermal stability (e.g., decomposition onset at ~250°C) and residual solvent content .

- Differential Scanning Calorimetry (DSC) : Identifies melting points (e.g., 187–190°C) and polymorphic transitions .

Q. Example Data :

| Technique | Parameter | Result | Reference |

|---|---|---|---|

| XRPD | Crystallinity | Sharp peaks at 2θ = 12.5°, 18.7°, 25.3° | |

| TGA | Weight Loss (%) | <1% below 150°C (no solvent) | |

| DSC | Melting Point | 188.5°C (endothermic peak) |

What spectroscopic methods are used for structural confirmation?

Basic Research Question

- <sup>1</sup>H/<sup>13</sup>C NMR : Assigns proton environments (e.g., piperazine CH2 at δ 2.8–3.2 ppm) and carbonyl/sulfonyl carbons (δ 165–175 ppm) .

- IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm<sup>-1</sup>) and N-H bends (~1550 cm<sup>-1</sup>) .

- Mass Spectrometry (HRMS) : Confirms molecular ion [M+H]<sup>+</sup> (e.g., m/z 415.1234 calculated for C15H22N3O5S2) .

How can reaction conditions be optimized for higher yield?

Advanced Research Question

Methodological Strategies :

- Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, solvent ratio) using response surface methodology .

- Continuous-Flow Chemistry : Enhances reproducibility and scalability by maintaining precise reaction control (e.g., residence time = 10 min, 80°C) .

- Catalyst Screening : Testing bases (e.g., K2CO3 vs. Cs2CO3) to improve coupling efficiency .

Q. Example Optimization Results :

| Variable | Range Tested | Optimal Value | Yield Improvement (%) | Reference |

|---|---|---|---|---|

| Temperature | 60–100°C | 80°C | +15 | |

| Solvent | DMF vs. Acetonitrile | DMF | +20 |

How to address discrepancies in spectroscopic data vs. expected results?

Advanced Research Question

Contradiction Analysis :

- Crystallographic Validation : Resolve NMR peak splitting ambiguities (e.g., torsional strain in the piperazine ring) via single-crystal X-ray diffraction .

- Dynamic NMR Studies : Probe conformational flexibility (e.g., hindered rotation of the sulfonyl group) by variable-temperature NMR .

- Computational Modeling : Compare experimental IR stretches with DFT-calculated vibrational modes to identify unexpected tautomers .

Case Study :

A reported torsion angle of -16.7° for the nitro group in a related compound () explained anomalous NOE correlations .

What are the challenges in scaling up synthesis from lab to pilot scale?

Advanced Research Question

Key Issues and Solutions :

- Exothermic Reactions : Use jacketed reactors with controlled cooling during sulfonation steps .

- Solvent Recovery : Implement distillation systems for DMF reuse, reducing costs and waste .

- Particle Size Control : Optimize crystallization conditions (e.g., anti-solvent addition rate) to ensure consistent powder flow properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.